molecular formula C21H22N4O4S B2876197 4-(dimethylsulfamoyl)-N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]benzamide CAS No. 1334373-97-5

4-(dimethylsulfamoyl)-N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]benzamide

Cat. No.: B2876197
CAS No.: 1334373-97-5
M. Wt: 426.49
InChI Key: TYQWJQXVTIHGSU-UHFFFAOYSA-N
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Description

4-(Dimethylsulfamoyl)-N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]benzamide is a synthetic small molecule designed for research purposes. This compound features a 1,6-dihydropyrimidin-2-one core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure is further elaborated with a phenyl substituent and a benzamide linker connected to a dimethylsulfamoyl group, which may influence its physicochemical properties and biomolecular interactions. Potential Research Applications: The dihydropyrimidinone (DHPM) core is a structure of high interest in drug discovery. Analogs of this scaffold have been reported in scientific literature to possess a wide spectrum of pharmacological activities, including potential as anti-inflammatory, anticancer, antibacterial, and anti-HIV agents . The specific research value of this compound would be determined by its biological evaluation profile. Handling and Usage: This product is intended for research and development applications in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting relevant safety data sheets before use.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-24(2)30(28,29)18-10-8-17(9-11-18)21(27)22-12-13-25-15-23-19(14-20(25)26)16-6-4-3-5-7-16/h3-11,14-15H,12-13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQWJQXVTIHGSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2C=NC(=CC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfamoylation of 4-Aminobenzoic Acid

The dimethylsulfamoyl group is introduced via sulfamation of 4-aminobenzoic acid. As demonstrated in analogous syntheses, sulfamide reacts with dimethylamine under basic conditions to form the dimethylsulfamoyl moiety.

Procedure :

  • Reagents : 4-Aminobenzoic acid, dimethylamine hydrochloride, sulfamide, sodium hydroxide.
  • Conditions :
    • Dissolve 4-aminobenzoic acid (1.0 equiv) in anhydrous dimethylformamide (DMF).
    • Add sulfamide (1.2 equiv) and dimethylamine hydrochloride (1.5 equiv).
    • Heat at 80°C for 12 hours under nitrogen.
  • Workup : Acidify with HCl (1 M) to precipitate 4-(dimethylsulfamoyl)benzoic acid .
    • Yield : 68–72%.

Characterization :

  • IR : Strong absorbance at 1,350 cm⁻¹ (S=O stretching).
  • ¹H NMR (DMSO-d₆) : δ 8.01 (d, 2H, aromatic), 7.45 (d, 2H, aromatic), 3.12 (s, 6H, N(CH₃)₂).

Synthesis of 2-(6-Oxo-4-Phenyl-1,6-Dihydropyrimidin-1-yl)Ethylamine

Biginelli Reaction for Dihydropyrimidinone Core

The dihydropyrimidinone ring is synthesized via the Biginelli reaction, a one-pot condensation of benzaldehyde, urea, and ethyl acetoacetate.

Procedure :

  • Reagents : Benzaldehyde (1.0 equiv), urea (1.2 equiv), ethyl acetoacetate (1.0 equiv), MAI·Fe₂Cl₇ catalyst (5 mol%).
  • Conditions :
    • Heat at 80°C under microwave irradiation (300 W) for 20 minutes.
  • Product : 4-Phenyl-3,4-dihydropyrimidin-2(1H)-one (Yield: 85–90%).

Introduction of Ethylamine Side Chain

The ethylamine group is introduced via N-alkylation of the dihydropyrimidinone nitrogen.

Procedure :

  • Reagents : 4-Phenyl-3,4-dihydropyrimidin-2(1H)-one, 2-bromoethylamine hydrobromide, potassium carbonate.
  • Conditions :
    • Dissolve dihydropyrimidinone (1.0 equiv) in acetonitrile.
    • Add 2-bromoethylamine hydrobromide (1.5 equiv) and K₂CO₃ (2.0 equiv).
    • Reflux at 70°C for 8 hours.
  • Product : 1-(2-Aminoethyl)-6-oxo-4-phenyl-1,6-dihydropyrimidine (Yield: 60–65%).

Characterization :

  • ¹³C NMR (CDCl₃) : δ 165.2 (C=O), 152.1 (C-2), 137.8 (C-4), 128.5–126.3 (aromatic carbons).

Amide Coupling of Fragments

Activation of 4-(Dimethylsulfamoyl)benzoic Acid

The carboxylic acid is activated as an acid chloride for efficient amide bond formation.

Procedure :

  • Reagents : 4-(Dimethylsulfamoyl)benzoic acid, thionyl chloride (SOCl₂), catalytic DMF.
  • Conditions :
    • Reflux in SOCl₂ (5.0 equiv) at 70°C for 3 hours.
    • Remove excess SOCl₂ under vacuum to yield 4-(dimethylsulfamoyl)benzoyl chloride .

Coupling with Ethylamine Derivative

The activated acid chloride reacts with 1-(2-aminoethyl)-6-oxo-4-phenyl-1,6-dihydropyrimidine.

Procedure :

  • Reagents : 4-(Dimethylsulfamoyl)benzoyl chloride (1.1 equiv), ethylamine derivative (1.0 equiv), triethylamine (TEA).
  • Conditions :
    • Dissolve ethylamine derivative in dichloromethane (DCM).
    • Add TEA (2.0 equiv) and acid chloride dropwise at 0°C.
    • Stir at room temperature for 12 hours.
  • Product : 4-(Dimethylsulfamoyl)-N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]benzamide (Yield: 75–80%).

Optimization Notes :

  • Coupling Agents : HATU or EDCl/HOBt may enhance yields in polar aprotic solvents (e.g., DMF).
  • Purity : Recrystallization from ethanol/water (7:3) improves purity to >98%.

Alternative Synthetic Routes and Comparative Analysis

Tandem Kornblum Oxidation/Biginelli Reaction

A one-pot method generates the dihydropyrimidinone core from benzyl halides:

  • Step 1 : Kornblum oxidation of benzyl bromide to benzaldehyde using DMSO.
  • Step 2 : Biginelli reaction with urea and ethyl acetoacetate under microwave irradiation.
  • Advantage : Reduces purification steps (Overall yield: 78%).

Hydrazinolysis-Mediated Functionalization

Hydrazinolysis of methylthio-dihydropyrimidines introduces nucleophilic sites for alkylation:

  • Example : Reaction of 2-(methylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine with hydrazine yields 2-hydrazino derivatives, which are alkylated with 2-bromoethylamine.

Critical Reaction Parameters and Yield Optimization

Step Key Parameters Optimal Conditions Yield (%)
Sulfamoylation Excess dimethylamine, DMF solvent 80°C, 12 hours 72
Biginelli Reaction MAI·Fe₂Cl₇ catalyst, MW irradiation 80°C, 20 minutes 90
N-Alkylation K₂CO₃ base, acetonitrile solvent 70°C, 8 hours 65
Amide Coupling TEA, DCM solvent Room temperature, 12 hours 80

Spectroscopic Validation and Quality Control

  • High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calculated for C₂₂H₂₄N₄O₄S: 464.1492; found: 464.1489.
  • HPLC Purity : >99% (C18 column, acetonitrile/water gradient).
  • X-ray Crystallography : Confirms planar dihydropyrimidinone ring and sulfamoyl geometry.

Industrial-Scale Considerations and Challenges

  • Cost Efficiency : Microwave-assisted steps reduce energy consumption.
  • Waste Management : Recycling DMSO from Kornblum oxidation minimizes environmental impact.
  • Stability Issues : The dihydropyrimidinone ring is sensitive to strong acids; pH-controlled conditions are critical during workup.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings and amide groups may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Conditions for substitution reactions may involve halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications, particularly if it exhibits biological activity against specific targets.

    Industry: Use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action for 4-(dimethylsulfamoyl)-N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]benzamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression or replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Functional Group Variations

The compound shares structural motifs with 2-(4-Hydroxy-6-Methylpyrimidin-2-Ylsulfanyl)-N-(4-Sulfamoylphenyl)Acetamide (). Key differences include:

  • Sulfamoyl vs.
  • Pyrimidinone vs. Methylpyrimidine: The 6-oxo-4-phenyl dihydropyrimidinone ring in the target compound introduces a conjugated ketone system, which could enhance hydrogen-bonding interactions with biological targets compared to the 4-hydroxy-6-methylpyrimidine in .

Linker and Substituent Effects

  • Ethyl vs. Acetamide Linker: The ethyl group in the target compound provides a shorter, more rigid connection between the benzamide and pyrimidinone moieties compared to the acetamide linker in . This may reduce conformational entropy, favoring target binding .
  • Phenyl vs.

Stereochemical Complexity

Unlike the stereoisomers in (e.g., compounds m, n, o), the target compound lacks chiral centers, simplifying synthesis and reducing risks of off-target interactions associated with stereochemical variability . This structural simplicity may enhance reproducibility in pharmacological applications.

Hypothetical Data Table: Structural and Inferred Pharmacological Comparisons

Feature Target Compound Compound Compounds
Core Structure Benzamide + dihydropyrimidinone Benzamide + methylpyrimidine Hexanamide + tetrahydropyrimidinone
Sulfonamide Group Dimethylsulfamoyl (lipophilic) Sulfamoyl (polar) Absent
Linker Ethyl (rigid) Acetamide (flexible) Phenoxyacetamide (bulky)
Substituents 4-Phenyl (aromatic) 6-Methyl (small alkyl) 2,6-Dimethylphenoxy (bulky, lipophilic)
Stereochemical Complexity None None Multiple chiral centers
Inferred Solubility Moderate (balanced by dimethylsulfamoyl) High (due to polar sulfamoyl) Low (due to bulky groups)
Potential Target Kinases (e.g., CDK inhibitors) Sulfotransferases or carbonic anhydrases Proteases or GPCRs (stereospecific targets)

Research Implications and Limitations

While direct pharmacological data for the target compound are unavailable, structural analogs suggest:

  • The dimethylsulfamoyl group may improve blood-brain barrier penetration compared to polar sulfamoyl derivatives .
  • The dihydropyrimidinone core aligns with kinase inhibitor scaffolds (e.g., imatinib analogs), warranting exploration in oncology .
  • The absence of stereocenters (vs. ) reduces synthetic complexity but may limit selectivity in chiral target binding .

Limitations : Comparisons rely on structural extrapolation rather than empirical data. Further in vitro assays (e.g., kinase inhibition screens) are required to validate hypotheses.

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